Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)
Methyl 3-hydroxy-2-naphthoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-hydroxy-2-naphthoate
- 3-Hydroxy-2-naphthoic acid methyl ester
- Methyl 2-hydroxy-3-naphthate
- methyl 3-hydroxynaphthalene-2-carboxylate
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
- Methyl 2-hydroxy-3-naphthoate
- Methyl 3-hydroxy-2-naphthalenecarboxylate
- 2-Hydroxy-3-naphthoic acid methyl ester
- 2-Naphthoic acid, 3-hydroxy-, methyl ester
- QCA37S018N
- YVVBECLPRBAATK-UHFFFAOYSA-N
- METHYL-3-HYDROXY-2-NAPHTHOATE
- Oprea1_708489
- methyl
- 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)
- 2-Hydroxynaphthalene-3-carboxylic acid methyl ester
- 3-(Methoxycarbonyl)-2-naphthol
- 3-Carbomethoxy-2-naphthol
- 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester
- Methyl 2-hydroxy-3-naphthoic acid
- Methyl 2-hydroxynaphthalene-3-carboxylate
- NSC 25175
- 883-99-8
- NS00039264
- MFCD00004099
- BBL000072
- Z19713483
- Methyl 3-hydroxy-2-naphthoate, 97%
- CS-0070675
- .beta.-Hydroxynaphthoic acid methyl ester
- F17484
- AKOS000121247
- SR-01000319748
- DTXSID8061260
- STK331041
- UNII-QCA37S018N
- SR-01000319748-1
- SCHEMBL441907
- NSC25175
- SY050153
- DB-057066
- InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
- YVVBECLPRBAATK-UHFFFAOYSA-
- ALBB-023364
- AI3-30205
- NSC-25175
- EN300-15492
- AS-47987
- EINECS 212-936-9
- methyl 3-hydroxyl-2-naphthoate
- H0283
- 2,3-HydroxynaphthoesA currencyuremethylester
- F2182-0163
- Methyl 3-hydroxy-2-naphthoate
-
- MDL: MFCD00004099
- Inchi: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
- InChI Key: YVVBECLPRBAATK-UHFFFAOYSA-N
- SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC
- BRN: 1074526
Computed Properties
- Exact Mass: 202.06300
- Monoisotopic Mass: 202.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 3.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.1868 (rough estimate)
- Melting Point: 72.0 to 76.0 deg-C
- Boiling Point: 205-207 °C(lit.)
- Flash Point: 205-207°C/160mm
- Refractive Index: 1.5440 (estimate)
- PSA: 46.53000
- LogP: 2.33200
- Solubility: Not determined
Methyl 3-hydroxy-2-naphthoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:9-23
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
Methyl 3-hydroxy-2-naphthoate Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Methyl 3-hydroxy-2-naphthoate Pricemore >>
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| TRC | M327133-500mg |
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| abcr | AB137001-25 g |
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| Chemenu | CM141414-1000g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858146-5g |
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Methyl 3-hydroxy-2-naphthoate Production Method
Production Method 1
Production Method 2
1.2 15 min, 40 °C
Production Method 3
Production Method 4
1.2 Solvents: Toluene ; rt → 120 °C; overnight, 120 °C
Production Method 5
1.2 Reagents: Sodium sulfite Solvents: Water
Production Method 6
1.2 Reagents: Water ; rt
2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine , Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ; 15 h, 100 °C
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 rt; 24 h, reflux; reflux → rt
1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ; 1 h, 0 °C
1.4 Reagents: N-Fluorobenzenesulfonimide ; 0 °C; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Toluene ; 12 h, 100 °C
Production Method 14
1.2 Solvents: Diethyl ether ; -40 °C; 1 - 2 h, rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Water ; 30 min, -78 °C → -50 °C; 1 h, -50 °C
1.4 Solvents: Water ; -50 °C
2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 12 - 24 h, rt
2.2 Solvents: Toluene ; rt → 120 °C; overnight, 120 °C
Production Method 15
1.2 Solvents: Tetrahydrofuran ; 0.5 - 3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 8 h, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine , Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ; 15 h, 100 °C
Methyl 3-hydroxy-2-naphthoate Raw materials
- 3-Hydroxy-2-naphthoic acid
- 1-bromo-2-(bromomethyl)benzene
- Methyl 1a,7b-dihydronaphth[1,2-b]oxirene-2-carboxylate
- 2-Propenoic acid, 3-[2-[2-(trimethylsilyl)ethynyl]phenyl]-, methyl ester, (2E)-
- Methyl diethylphosphonoacetate
- Tert-butoxyacetylene
- Methyl α-acetyl-2-bromo-α-fluorobenzenepropanoate
- methyl 3-oxobutanoate
- Agn-PC-0nhuph
- 2-Propenoic acid, 3-(2-iodophenyl)-, methyl ester
- Benzaldehyde,2-[2-(trimethylsilyl)ethynyl]-
- Trichloroethylene
Methyl 3-hydroxy-2-naphthoate Preparation Products
Methyl 3-hydroxy-2-naphthoate Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids and derivatives Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 3-hydroxy-2-naphthoate
Recent Advances in the Research of Methyl 3-hydroxy-2-naphthoate (CAS: 883-99-8)
Methyl 3-hydroxy-2-naphthoate (CAS: 883-99-8) is a naphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential industrial applications.
One of the most notable advancements in the synthesis of Methyl 3-hydroxy-2-naphthoate involves the optimization of catalytic processes to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve a high-efficiency synthesis route. The researchers reported a yield of over 85% under mild reaction conditions, which is a significant improvement compared to traditional methods. This breakthrough not only enhances the scalability of production but also reduces environmental impact by minimizing the use of hazardous reagents.
In the realm of biological applications, Methyl 3-hydroxy-2-naphthoate has shown promising results as a scaffold for the design of new anti-inflammatory drugs. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study identified specific structural modifications that enhance selectivity and reduce off-target effects, paving the way for the development of safer and more effective anti-inflammatory agents.
Furthermore, the anticancer potential of Methyl 3-hydroxy-2-naphthoate derivatives has been investigated in several preclinical studies. A 2024 paper in European Journal of Medicinal Chemistry reported that certain analogs of this compound demonstrate significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as candidates for further drug development. However, researchers emphasized the need for additional in vivo studies to evaluate pharmacokinetics and toxicity profiles.
Beyond its pharmaceutical applications, Methyl 3-hydroxy-2-naphthoate has also been explored in material science. A recent study in ACS Applied Materials & Interfaces described its use as a building block for the synthesis of organic semiconductors. The compound's unique electronic properties and stability under various conditions make it a promising candidate for applications in flexible electronics and optoelectronic devices. This interdisciplinary approach underscores the versatility of Methyl 3-hydroxy-2-naphthoate and its potential to bridge gaps between chemistry, biology, and engineering.
In conclusion, the latest research on Methyl 3-hydroxy-2-naphthoate (CAS: 883-99-8) highlights its multifaceted role in drug discovery and material science. Advances in synthetic methodologies have improved its accessibility, while studies on its biological activities continue to uncover new therapeutic possibilities. As researchers delve deeper into its mechanisms and applications, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals and advanced materials. Future directions may include exploring its use in combination therapies and further optimizing its physicochemical properties for enhanced performance.
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